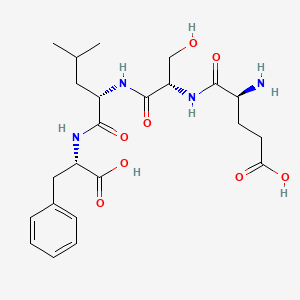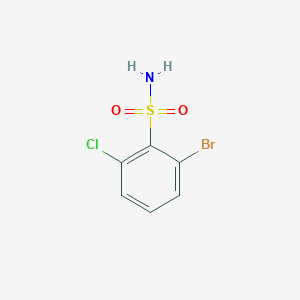
2-溴-6-氯苯磺酰胺
描述
2-Bromo-6-chlorobenzenesulfonamide is a chemical compound with the CAS Number: 1261551-83-0 . It has a molecular weight of 270.53 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-6-chlorobenzenesulfonamide . The InChI code for this compound is 1S/C6H5BrClNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) .科学研究应用
化学性质
“2-溴-6-氯苯磺酰胺”是一种化学化合物,其CAS号为:1261551-83-0。其分子量为270.53,通常在室温下储存。 该化合物通常以粉末形式存在 .
吲哚衍生物的生物学潜力
虽然与“2-溴-6-氯苯磺酰胺”没有直接关系,但值得注意的是,各种含有吲哚核的生物活性芳香族化合物已显示出临床和生物学应用。 吲哚骨架已在许多重要的合成药物分子中发现,这为治疗提供了宝贵的见解,并与多种受体具有高亲和力结合,有助于开发新的有用衍生物 .
抗菌活性
一些八面体过渡金属配合物已显示出抗菌活性 。虽然没有直接提及“2-溴-6-氯苯磺酰胺”,但它可能用于合成这类配合物。
抗癌潜力
与抗菌活性类似,一些八面体过渡金属配合物已显示出潜在的抗癌活性 。同样,虽然没有直接提及“2-溴-6-氯苯磺酰胺”,但它可能用于合成这类配合物。
DNA结合研究
八面体过渡金属配合物也已用于DNA结合研究 。“2-溴-6-氯苯磺酰胺”可能用于合成这些配合物。
安全和危害
作用机制
Target of Action
The primary target of 2-Bromo-6-chlorobenzenesulfonamide is the enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folate, a vital component for cells to make nucleic acids like DNA or RNA .
Mode of Action
2-Bromo-6-chlorobenzenesulfonamide acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, thus preventing the substrate from binding to the enzyme’s active site. This inhibition disrupts the synthesis of folate, leading to a decrease in the production of nucleic acids .
Biochemical Pathways
The inhibition of DHPS by 2-Bromo-6-chlorobenzenesulfonamide affects the folate synthesis pathway . Folate is essential for the synthesis of nucleic acids. When folate synthesis is disrupted, the production of nucleic acids is reduced, which in turn affects the replication and survival of cells .
Pharmacokinetics
Like other sulfonamides, it is expected to have good oral bioavailability and to be distributed widely in the body . The metabolism and excretion of 2-Bromo-6-chlorobenzenesulfonamide would likely involve hepatic metabolism and renal excretion .
Result of Action
The result of the action of 2-Bromo-6-chlorobenzenesulfonamide is the inhibition of bacterial DNA synthesis . By inhibiting the enzyme DHPS and disrupting folate synthesis, the compound prevents the production of nucleic acids. This leads to the inhibition of bacterial growth and replication .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-chlorobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of 2-Bromo-6-chlorobenzenesulfonamide .
生化分析
Biochemical Properties
2-Bromo-6-chlorobenzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, leading to altered enzyme activity and cellular redox balance . Additionally, 2-Bromo-6-chlorobenzenesulfonamide can form covalent bonds with nucleophilic amino acid residues in proteins, further influencing their function and stability .
Cellular Effects
The effects of 2-Bromo-6-chlorobenzenesulfonamide on cellular processes are diverse and depend on the cell type and concentration used. This oxidative stress can lead to the activation of various cell signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and apoptosis . Furthermore, 2-Bromo-6-chlorobenzenesulfonamide can affect gene expression by modulating transcription factors and epigenetic markers, resulting in changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Bromo-6-chlorobenzenesulfonamide exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can be reversible or irreversible, depending on the nature of the interaction and the specific enzyme involved. Additionally, 2-Bromo-6-chlorobenzenesulfonamide can induce conformational changes in proteins, affecting their stability and function . These interactions can lead to the activation or inhibition of downstream signaling pathways, ultimately influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-chlorobenzenesulfonamide can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to light and heat can lead to the breakdown of 2-Bromo-6-chlorobenzenesulfonamide, resulting in reduced efficacy and altered cellular effects . Long-term studies have indicated that continuous exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-chlorobenzenesulfonamide in animal models vary with dosage. At low doses, this compound has been shown to induce mild oxidative stress and modulate enzyme activity without causing significant toxicity . At higher doses, 2-Bromo-6-chlorobenzenesulfonamide can lead to severe oxidative damage, inflammation, and cell death . Studies have also identified threshold effects, where specific dosages result in distinct cellular responses, highlighting the importance of dose optimization in experimental settings .
Metabolic Pathways
2-Bromo-6-chlorobenzenesulfonamide is involved in several metabolic pathways, primarily related to oxidative stress and detoxification . This compound can interact with enzymes such as glutathione S-transferase and cytochrome P450, influencing their activity and the overall metabolic flux . Additionally, 2-Bromo-6-chlorobenzenesulfonamide can affect the levels of key metabolites, including glutathione and NADPH, which play critical roles in maintaining cellular redox balance .
Transport and Distribution
Within cells and tissues, 2-Bromo-6-chlorobenzenesulfonamide is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it can interact with specific transporters and binding proteins, facilitating its movement within cells and tissues . The distribution of 2-Bromo-6-chlorobenzenesulfonamide can also be influenced by its binding affinity to cellular components, leading to its accumulation in specific compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-6-chlorobenzenesulfonamide is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria, where it can interact with key enzymes and proteins involved in oxidative stress responses . Additionally, 2-Bromo-6-chlorobenzenesulfonamide can be targeted to specific organelles through post-translational modifications and targeting signals, further influencing its cellular effects .
属性
IUPAC Name |
2-bromo-6-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMFRDWPKLMMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)
![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)
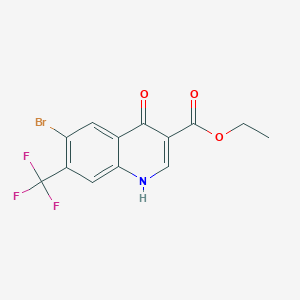

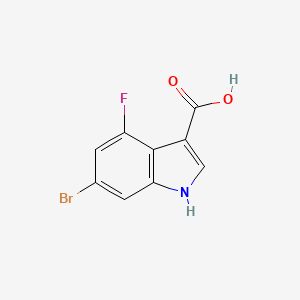
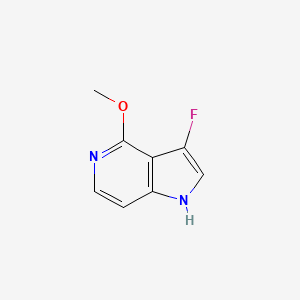
![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)
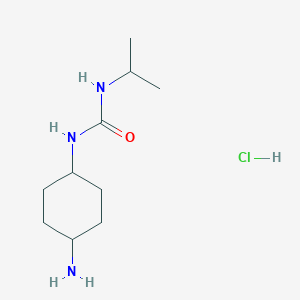
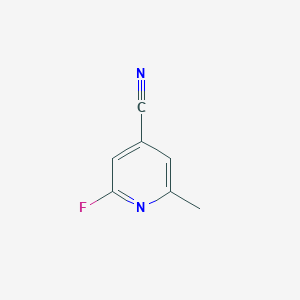
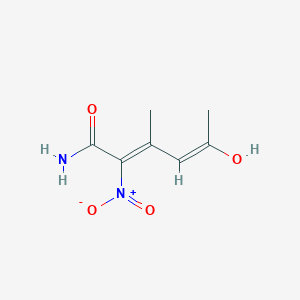
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)
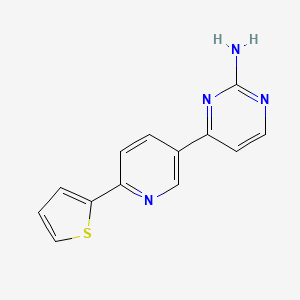
![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)
